molecular formula C9H7NO2S B093287 3-Phenylthiazolidine-2,4-dione CAS No. 1010-53-3

3-Phenylthiazolidine-2,4-dione

Cat. No. B093287
CAS RN: 1010-53-3
M. Wt: 193.22 g/mol
InChI Key: WTGPITKQSNYMJM-UHFFFAOYSA-N
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Description

3-Phenylthiazolidine-2,4-dione is a chemical compound that belongs to the class of thiazolidine-diones. This class of compounds has been extensively studied due to their potential pharmacological activities, including their role as aldose reductase inhibitors, which are significant in the management of diabetic complications . The thiazolidine-dione moiety is a core structure in various synthetic derivatives that have been explored for their biological activities and applications in material science .

Synthesis Analysis

The synthesis of thiazolidine-dione derivatives often involves the reaction of suitable precursors under controlled conditions. For instance, 5-arylthiazolidine-2,4-diones have been synthesized and evaluated for their aldose reductase inhibitory activity, indicating the versatility of the thiazolidine-dione scaffold in medicinal chemistry . Additionally, the synthesis of 1,2,4-dithiazolidine-3,5-diones, which are structurally related to 3-phenylthiazolidine-2,4-dione, has been achieved through reactions involving chlorocarbonylsulfenyl chloride and O-dimethylaminoethyl-N-alkyl or aryl thiocarbamates .

Molecular Structure Analysis

The molecular structure of thiazolidine-dione derivatives is crucial for their biological activity. X-ray crystallographic analysis has been employed to determine the structure of related compounds, such as potassium 1,2,4-dithiazolidine-3,5-dione, which provides insights into the structural comparison with the parent heterocycle . The crystal and molecular structures of other related compounds have also been elucidated, which helps in understanding the reaction mechanisms and designing new derivatives with improved properties .

Chemical Reactions Analysis

Thiazolidine-diones undergo various chemical reactions that are essential for their functionalization and application. For example, the reaction of 2-phenylindan-1,3-dione with aryl isocyanates leads to the formation of 3-aryl-3a-phenylindano[2,1-d]-oxazolidine-2,4-diones, showcasing the reactivity of the carbonyl group in the thiazolidine-dione ring . Moreover, the transformation of 5-aryl-3-carbazoyl-1,3,4-oxadiazol-2(3H)-one derivatives into 5-benzamido-1,2,4-triazolidine-3,5-dione derivatives demonstrates the versatility of thiazolidine-diones in ring transformation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine-diones are influenced by their molecular structure and substituents. These properties are critical for their solubility, stability, and overall reactivity. For instance, the synthesis of 1,2,4-dithiazolidine-3,5-diones as a masked isocyanate and sulfurization reagent indicates the importance of the thiazolidine-dione ring in various synthetic applications . The use of microwave-assisted rapid polycondensation reactions to synthesize novel polyureas with thiazolidine-dione derivatives further highlights the significance of their physical and chemical properties in material science .

Scientific Research Applications

  • Rearrangement to Chiral α-Ketoamides : 5-Phenylthiazolidine-2,4-diones can be converted to phenyl-α-ketoamides in basic media. This rearrangement offers potential for synthesizing chiral compounds, which are important in the development of pharmaceuticals and asymmetric catalysts (Munive et al., 2010).

  • Antimicrobial Activities : Some derivatives of 3-Phenylthiazolidine-2,4-dione show significant antimicrobial properties. Compounds synthesized from it exhibited notable antibacterial and antifungal activities, potentially opening avenues for new antibiotic and antifungal agents (Prakash et al., 2010).

  • Spectrophotometric Determination of Quinones : 3-Phenylthiazolidine-2,4-dione reacts with quinones in an ammoniacal medium, providing a method for detecting and quantitatively determining quinones. This reaction is highly sensitive and selective, useful for analytical chemistry applications (Zaki & Abdel-Rehiem, 1984).

  • Synthesis of Oxazolidine-2,4-diones : Oxazolidine-2,4-diones, frequently found in biologically important compounds, can be synthesized using atmospheric carbon dioxide. This method offers an environmentally friendly approach to accessing these compounds (Zhang et al., 2015).

  • Aldose Reductase Inhibitors for Diabetes Treatment : Derivatives of Thiazolidine-2, 4-dione, including the 5-Arylthiazolidine-2,4-diones, have been studied as potent aldose reductase inhibitors. These compounds are significant for developing treatments for complications of diabetes (Sohda et al., 1982).

  • Anticonvulsive Properties : 3,5,5-Trimethyloxazolidine-2,4-dione, a related compound, has shown potent anticonvulsive action against drug-induced and electric shock-induced convulsions in experimental animals, comparing favorably to other anticonvulsants (Everett & Richards, 1944).

  • Polymer Science Applications : The compound has been used in the synthesis of novel polyureas through microwave-assisted rapid polycondensation reactions. These polymers have potential applications in various industrial fields (Mallakpour & Rafiee, 2004).

  • Serine Protease Inhibitors : N-Acyl and N-sulfonyloxazolidine-2,4-diones have been identified as potent pseudo-irreversible inhibitors of serine proteases. This discovery has implications for designing new drugs targeting various diseases (Santana et al., 2012).

Safety And Hazards

The safety data sheet for 3-Phenylthiazolidine-2,4-dione can be found on various chemical databases .

Future Directions

Thiazolidine-2,4-dione derivatives, including 3-Phenylthiazolidine-2,4-dione, have shown potential in various fields such as antimicrobial, antioxidant, and hypoglycemic agents . Future research could focus on exploring these potentials further.

properties

IUPAC Name

3-phenyl-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c11-8-6-13-9(12)10(8)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGPITKQSNYMJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277902
Record name 3-Phenyl-2,4-thiazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylthiazolidine-2,4-dione

CAS RN

1010-53-3
Record name 2,3-thiazolidine
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Phenyl-2,4-thiazolidinedione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-PHENYL-2,4-THIAZOLIDINEDIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
O Prakash, DK Aneja, S Arora, C Sharma… - Medicinal Chemistry …, 2012 - Springer
A series of nine new compounds of 5-((3-(aryl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-phenylthiazolidine-2,4-diones was synthesized by Knoevenagel condensation of various 3-(aryl)-…
Number of citations: 22 link.springer.com
MTM Zaki, AG Abdel-Rehiem - Microchemical journal, 1984 - Elsevier
The reaction between 3-phenylthiazolidine-2,4-dione (I) and p-benzoquinone (II), tetrachloro-p-benzoquinone (III), and 1,4-naphthoquinone (IV) in ammoniacal medium is applied for …
Number of citations: 8 www.sciencedirect.com
AK Sheinkman, AA Deikalo, SN Baranov - Chemistry of Heterocyclic …, 1970 - Springer
When 5-(2'-benzoyl-1', 2'-dihydroisoquinol-1'-yl)-3-phenylthiazolidine-2, 4-dione (I) was heated with alkali we obtained 2-benzoyl-l, 2-dihydroisoquinol-l-ylthioglycolic acid (V), mp 95.6 C…
Number of citations: 3 link.springer.com
WL Yang, FF Tang, FS He, CY Li, X Yu, WP Deng - Organic letters, 2015 - ACS Publications
A highly efficient asymmetric 1,3-dipolar cycloaddition of azomethine ylides to 5-alkylidene thia(oxa)zolidine-2,4-diones catalyzed by a chiral N,O-ligand/Cu(CH 3 CN) 4 BF 4 system is …
Number of citations: 51 pubs.acs.org
KT Potts, SJ Chen, J Kane… - The Journal of Organic …, 1977 - ACS Publications
-Bromoacyl chlorides, functioning as 1, 2-bielectrophiles, undergo ready reaction in the presence of Et3N with several monoprotonic 1, 3-binucleophiles to provide an especially …
Number of citations: 62 pubs.acs.org
NM Turkevich, KA Agaev, PN Steblyuk… - Pharmaceutical …, 1982 - Springer
When the condensation of (II) with chloroaceticacid is carried out in glacial acetic acid in the presence of sodium acetate and an oxo-compound, the reaction products are the 2-…
Number of citations: 1 link.springer.com
F Aryanasab, A Shokri, MR Saidi - Scientia Iranica, 2013 - scientiairanica.sharif.edu
A novel synthesis of 3-substituted rhodanine and thiazolidine-2,4-dione derivatives starting from aliphatic primary amines, carbon disulfide, and methyl 2-bromoacetate is described. …
Number of citations: 5 scientiairanica.sharif.edu
YV Svetkin, SA Vasil'eva, LD Tokareva - Chemistry of Heterocyclic …, 1976 - Springer
2-Phenylthiocarbamoylimino-3-aryl-4-oxothiazolidines, which are hydrolyzed at the C=N and N 3 =C 4 bonds of the thiazolidine ring to give 3-arylthiazolidine-2,4-diones, N-…
Number of citations: 1 link.springer.com
S Oppermann, FC Schrader, K Elsässer… - … of Pharmacology and …, 2014 - ASPET
Mitochondrial demise is a key feature of progressive neuronal death contributing to acute and chronic neurological disorders. Recent studies identified a pivotal role for the BH3-only …
Number of citations: 22 jpet.aspetjournals.org
RO Kochkanyan, YA Israelyan… - Chemistry of Heterocyclic …, 1978 - Springer
A new method for the synthesis of azolidones by direct condensation of chloroacetic acid and aromatic amines was developed. sym-Dialkylureas are formed in the case of aliphatic …
Number of citations: 4 link.springer.com

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